Sodium 5-methylpyridazine-3-carboxylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-methylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINNLLXQIGULSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of Sodium 5 Methylpyridazine 3 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Pattern Elucidation
The ¹H NMR spectrum of Sodium 5-methylpyridazine-3-carboxylate is anticipated to exhibit distinct signals corresponding to the protons of the methyl group and the pyridazine (B1198779) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atoms within the aromatic ring.
The methyl protons at the C5 position are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.7 ppm. The protons on the pyridazine ring will be more deshielded due to the aromatic system and the electronegative nitrogen atoms. The proton at the C4 position is expected to be a doublet, coupled to the proton at C6. Similarly, the proton at C6 will appear as a doublet, coupled to the proton at C4. The absence of a proton at the C3 position, which is substituted with the carboxylate group, simplifies the coupling pattern in this region of the spectrum. For a related compound, pyridazine-3-carboxylic acid complexed with ruthenium, aromatic proton signals were observed at 7.93 ppm, 8.51 ppm, and 9.54 ppm. mdpi.comnih.gov Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.orglibretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (at C5) | 2.3 - 2.7 | Singlet (s) | N/A |
| H4 | 7.8 - 8.2 | Doublet (d) | ~4-6 |
| H6 | 9.0 - 9.4 | Doublet (d) | ~4-6 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Quaternary Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylate group is expected to be the most deshielded signal, appearing in the range of δ 160-180 ppm. libretexts.orglibretexts.org The quaternary carbons, C3 and C5, will also be readily identifiable. The carbon of the pyridazine ring is anticipated to resonate between 125–155 ppm. mdpi.comnih.gov
The carbon atom of the methyl group will be the most shielded, appearing at approximately δ 15-25 ppm. The carbons of the pyridazine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms and the carboxylate group. The quaternary carbon C3, directly attached to the carboxylate, and C5, attached to the methyl group, will be distinguishable from the protonated carbons C4 and C6.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (at C5) | 15 - 25 |
| C4 | 125 - 135 |
| C6 | 145 - 155 |
| C3 (Quaternary) | 150 - 160 |
| C5 (Quaternary) | 155 - 165 |
| -COO⁻ (Quaternary) | 165 - 175 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Carboxylate Group Vibrations (νasym(COO⁻), νsym(COO⁻))
The deprotonation of the carboxylic acid to form the sodium carboxylate salt leads to two characteristic and strong absorption bands in the IR spectrum. These correspond to the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations of the carboxylate group. The asymmetric stretch is typically observed in the range of 1550-1650 cm⁻¹, while the symmetric stretch appears around 1300-1420 cm⁻¹. For ruthenium complexes of pyridazine-3-carboxylate, these bands were observed at 1676–1636 cm⁻¹ (asymmetric) and 1333–1304 cm⁻¹ (symmetric). mdpi.com The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.
Analysis of Pyridazine Ring Vibrational Modes and their Perturbations
The pyridazine ring itself gives rise to a series of characteristic vibrational modes, including C=C, C=N, and N=N stretching vibrations, as well as in-plane and out-of-plane bending modes. These are typically observed in the 1400-1600 cm⁻¹ region. mdpi.comliberty.edu The substitution pattern, including the presence of the methyl and carboxylate groups, will influence the precise frequencies of these vibrations. For instance, the IR spectra of ruthenium complexes with pyridazine-3-carboxylic acid showed bands in the 1587–1436 cm⁻¹ range attributed to these ring vibrations. mdpi.comnih.gov In related chloropyridazines, these vibrations have also been extensively studied. researchgate.net
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| νasym(COO⁻) | 1550 - 1650 (Strong) | Weak |
| νsym(COO⁻) | 1300 - 1420 (Strong) | Moderate |
| Pyridazine Ring (C=C, C=N) | 1400 - 1600 (Moderate) | Strong |
| C-H stretching (Aromatic) | 3000 - 3100 (Weak) | Moderate |
| C-H stretching (Methyl) | 2850 - 3000 (Weak) | Moderate |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like pyridazine exhibit characteristic π → π* and n → π* transitions. The π → π* transitions are typically high-energy and appear at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, occur at longer wavelengths and are generally of lower intensity. For pyridazine and its derivatives, these absorptions are expected in the UV region. The presence of the carboxylate and methyl groups may cause a slight shift in the absorption maxima (a chromophoric shift) compared to the parent pyridazine molecule. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of practical use for characterization. libretexts.org
Table 4: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | ~240 - 260 | High |
| n → π* | ~320 - 340 | Low |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, typically with errors of less than 5 ppm, HRMS allows for the confident assignment of a molecular formula to an analyte. This level of precision is crucial in the characterization of novel compounds and for distinguishing between isomers. In the context of this compound and its analogues, HRMS serves as a definitive tool for confirming their chemical structures.
The accurate mass measurement obtained from HRMS is used to calculate the molecular formula, which is then compared with the theoretical mass of the proposed structure. The small mass difference between the experimentally observed and theoretically calculated values provides strong evidence for the compound's identity.
Detailed research findings from the HRMS analysis of various pyridazine derivatives are presented below, illustrating the power of this technique in molecular formula confirmation.
Table 1: HRMS Data for Pyridazinone Derivatives
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Ion Type |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | 331.0350 | 331.0020 | [M+H]⁺ |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃N₃O₃ | 281.1018 | 281.3045 | [M+H]⁺ |
| Compound Analogue 1 | C₂₁H₁₈FN₂O | 367.1435 | 367.1427 | [M+H]⁺ |
| Compound Analogue 2 | C₁₉H₁₈N₂O₃ | 335.1160 | 335.1378 | [M+H]⁺ |
| Compound Analogue 3 | C₂₂H₂₂N₂O₃ | 363.1794 | 363.1689 | [M+H]⁺ |
| Compound Analogue 4 | C₂₁H₁₉ClN₂O₃ | 385.1166 | 385.1512 | [M+3H]⁺ |
| Compound Analogue 5 | C₂₁H₁₈N₃O₄ | 395.1307 | 395.1144 | [M+2H]⁺ |
| Compound Analogue 6 | C₁₇H₁₃FN₂O | 306.0315 | 306.0475 | [M-H]⁻ |
Data sourced from a study on the synthesis and spectroscopic characterization of novel pyridazinone derivatives. mdpi.com
The mass spectra of substituted pyridazines and related heterocyclic systems consistently show prominent molecular ions, which are crucial for determining the molecular weight and, subsequently, the molecular formula through high-resolution studies. researchgate.net The fragmentation patterns observed in these mass spectra can be correlated with the type of heterocycle and its substitution pattern, providing further structural information. researchgate.net
In the analysis of fused nitrogen-containing ring systems, such as pyridazino-indoles and pyridazino-quinolines, electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has been employed to elucidate fragmentation pathways. nih.gov These studies reveal characteristic cross-ring cleavages, primarily on the pyridazine ring, which are influenced by the nature and position of substituents. nih.gov The accurate mass measurement of these fragment ions by HRMS can further aid in the structural confirmation of complex heterocyclic compounds.
While specific HRMS data for this compound is not detailed in the provided search results, the extensive data on analogous pyridazine and pyridazinone derivatives demonstrates the utility of HRMS in confirming their molecular formulas. The consistent observation of molecular ions and the ability to achieve low ppm error between calculated and found masses underscore the reliability of this technique for the structural elucidation of this class of compounds.
Crystallographic Investigations and Solid State Structural Analysis
Single-Crystal X-ray Diffraction Studies of Sodium 5-Methylpyridazine-3-carboxylate and its Metal Complexes
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com Studies on pyridazine (B1198779) derivatives and their metal complexes have revealed detailed information about bond lengths, bond angles, and crystal packing. growingscience.comgrowingscience.com For instance, in related ruthenium complexes involving pyridazine-3-carboxylate, SCXRD analysis has been crucial in identifying the coordination modes of the ligand and the geometry of the resulting metal-organic frameworks. nih.govmdpi.com
In complexes, the pyridazine-3-carboxylate ligand typically coordinates to metal centers through the nitrogen atom of the pyridazine ring and one or both oxygen atoms of the carboxylate group. wikipedia.org The sodium salt itself, this compound, serves as a precursor ligand in the synthesis of more complex coordination polymers. mdpi.com The structural data obtained from SCXRD are fundamental for understanding the material's properties and for the rational design of new compounds with desired structural features.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Detailed Analysis of the Coordination Environment of the Sodium Cation
The sodium cation (Na⁺) typically exhibits flexibility in its coordination number and geometry, which is influenced by the nature of the ligands and counter-ions present. In aqueous solutions, Na⁺ is known to coordinate with five to six water molecules. nih.gov In crystalline structures with carboxylate ligands, the coordination environment is often more complex.
In structures containing sodium and carboxylate groups, the Na⁺ ion is frequently coordinated by oxygen atoms from the carboxylate groups and often by water molecules if present in the crystal lattice. researchgate.netresearchgate.net The coordination can be described as a distorted polyhedron. For example, in a ruthenium-pyridazine carboxylate complex linked by sodium ions, the sodium acts as a linker, connecting the ruthenium units to form an infinite chain. nih.gov The Na-O bond distances generally fall within the range of 2.3 to 2.5 Å. researchgate.net The coordination sphere can involve atoms from multiple carboxylate ligands, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net The specific coordination environment in this compound will depend on its hydration state, but it is expected to feature Na-O bonds with the carboxylate group and potentially Na-N interactions with the pyridazine ring. mdpi.com
Elucidation of Intermolecular Interactions and Supramolecular Assembly
The crystal packing of this compound is governed by a variety of intermolecular forces that assemble the individual ions into a stable, three-dimensional lattice. These interactions include strong ion-ion attractions, hydrogen bonds, and weaker π-system interactions. nih.govrsc.org
Aromatic rings, such as the pyridazine ring in this compound, can interact through π-π stacking. mdpi.com These interactions occur when the electron-rich π systems of adjacent rings overlap, contributing to the cohesive energy of the crystal. researchgate.net In pyridazine-containing structures, π-π stacking interactions between the pyridazine rings of neighboring molecules help to link chains or layers together, reinforcing the three-dimensional network. nih.govmdpi.com The geometry of these interactions can vary from perfectly parallel-sandwich to parallel-displaced or T-shaped arrangements, with typical centroid-to-centroid distances in the range of 3.7 to 4.4 Å. researchgate.netmdpi.com The presence and nature of these stacking interactions can be identified and characterized using shape index surfaces in Hirshfeld surface analysis. mdpi.com
Hirshfeld Surface Analysis and Quantitative Crystal Packing Descriptors
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comdoaj.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. researchgate.net Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.govmdpi.com
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | 30 - 44 |
| C···H/H···C | 14 - 17 |
| O···H/H···O | 10 - 12 |
| Cl···H/H···Cl | ~21 |
| N···H/H···N | ~14 |
| C···C | ~3 - 17 |
Crystal Void Analysis and Implications for Structural Stability
Crystal void analysis is a computational method used to investigate the empty spaces within a crystal lattice. This analysis is critical for understanding the mechanical stability and packing efficiency of a crystalline solid. The presence, size, and distribution of these voids can significantly influence the material's properties.
The process involves calculating the volume of empty space within the unit cell that is not occupied by the electron density of the constituent atoms. nih.gov A high percentage of void space might suggest a less compact packing, which could have implications for the crystal's mechanical stability. Conversely, a low void percentage generally indicates efficient packing and potentially greater stability. nih.govresearchgate.net For instance, in one study, a void volume of 76.45 ų and a free space percentage of 6.39% were considered indicative of a compact and mechanically stable crystal packing. nih.gov In another case, a void volume of 176.30 ų representing 10.94% of the unit cell volume was also interpreted as showing no large cavities in the crystal packing. dntb.gov.ua
Further experimental and computational studies would be necessary to determine the specific void characteristics and their precise implications for the structural stability of this compound. Such research would provide valuable data for materials science and pharmaceutical development, where understanding solid-state properties is paramount.
Coordination Chemistry of 5 Methylpyridazine 3 Carboxylate As a Ligand
Principles of Ligand Design Incorporating Pyridazine (B1198779) Carboxylates
The design of ligands based on the pyridazine carboxylate scaffold is guided by the inherent electronic and structural properties of the pyridazine ring. The presence of two adjacent, electron-withdrawing nitrogen atoms makes the ring electron-deficient compared to pyridine (B92270), which modulates the electron-donating ability of its nitrogen atoms. researchgate.net This electronic feature, combined with the hard carboxylate oxygen donors, creates a versatile N,O-donor ligand.
Key principles in the design of these ligands include:
Chelation: The nitrogen atom at position 2 and the adjacent carboxylate group at position 3 are ideally situated to form a stable five-membered chelate ring with a metal ion. This is a primary and predictable binding mode. mdpi.comnih.gov
Bridging Capability: The second nitrogen atom of the pyridazine ring and the oxygen atoms of the carboxylate group can engage in further coordination, allowing the ligand to bridge multiple metal centers. This is fundamental to the formation of coordination polymers. mdpi.com
Modulation of Properties: The addition of substituents, such as the methyl group at the 5-position, can influence the ligand's electronic properties, steric profile, and solubility, thereby affecting the structure and stability of the resulting metal complexes. researchgate.net
Supramolecular Interactions: The pyridazine ring can participate in π-π stacking interactions, while the carboxylate group is an excellent hydrogen bond acceptor. These non-covalent interactions are crucial for stabilizing the resulting crystal lattices and directing the formation of higher-order structures. mdpi.com
The combination of a robust chelating unit and multiple bridging points makes pyridazine carboxylates effective building blocks for creating discrete polynuclear clusters, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs). mdpi.comroyalsocietypublishing.org
Exploration of Chelation and Bridging Coordination Modes
The 5-methylpyridazine-3-carboxylate anion exhibits remarkable versatility in its coordination to metal centers, primarily through chelation and bridging modes.
N,O-Bidentate Chelation: The most common coordination mode involves the deprotonated carboxylate group and the adjacent ring nitrogen atom (N2) binding to a single metal center. mdpi.comnih.gov This forms a thermodynamically stable five-membered chelate ring, which is a recurring motif in the crystal structures of its complexes. mdpi.com
Bridging Modes: Beyond simple chelation, the ligand can adopt various bridging coordination modes to link multiple metal centers, leading to the formation of extended polymeric structures.
Carboxylate Bridging: The carboxylate group itself can bridge two metal ions in several ways, including the common syn-syn and syn-anti conformations. researchgate.net
Pyridazine Bridging: The second nitrogen atom (N1) of the pyridazine ring can coordinate to another metal ion, allowing the entire ligand to act as a bridge.
Tridentate Bridging: In more complex systems, particularly those involving different metal ions, the ligand has been observed to adopt a tridentate coordination mode. For instance, in a mixed ruthenium-sodium complex, the pyridazine-3-carboxylate ligand was found to chelate a ruthenium center via the N2 and one carboxylate oxygen, while simultaneously binding a sodium ion through the N1 and the other carboxylate oxygen. This N,O-chelation combined with N,O-bridging effectively links the two different metal ions. mdpi.com
The interplay between these chelation and bridging capabilities is a key factor in determining the final architecture of the resulting coordination compound, allowing for structures ranging from simple monomers to complex 3D frameworks. tandfonline.comnih.gov
Synthesis and Structural Characterization of Metal Complexes Featuring Pyridazine Carboxylates
The synthesis of metal complexes with pyridazine carboxylate ligands is typically achieved through straightforward reaction pathways. A common method involves reacting the protonated ligand (5-methylpyridazine-3-carboxylic acid) with a suitable metal salt in a solvent such as methanol (B129727) or water. mdpi.comnih.gov The deprotonation of the carboxylic acid is often facilitated by the addition of a base, like sodium bicarbonate, to yield the coordinating carboxylate anion. nih.gov
The resulting complexes are characterized using a suite of analytical techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the ligand. A shift in the stretching frequencies (ν) of the C=N and C=C bonds in the pyridazine ring indicates the involvement of the ring nitrogen in coordination. Furthermore, the separation (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the carboxylate group can provide insight into its coordination mode (monodentate, chelating, or bridging). mdpi.com
Elemental Analysis and Other Spectroscopic Methods: Techniques like UV-Vis spectroscopy and elemental analysis are used to confirm the bulk purity and stoichiometry of the synthesized compounds. mdpi.com
While sodium 5-methylpyridazine-3-carboxylate is itself a salt, the sodium ion can also actively participate in the formation of more complex polymeric structures, especially in mixed-metal systems. mdpi.com In these architectures, the sodium cation is not merely a counter-ion but acts as a structural linker.
In a heterometallic ruthenium-sodium polymer, the Na⁺ ion was found to be coordinated by nitrogen and oxygen atoms from the pyridazine-carboxylate ligands, as well as by water molecules, adopting a distorted octahedral geometry. mdpi.com The sodium ions link the primary ruthenium complex units into infinite one-dimensional chains. These chains can be further organized into two-dimensional layers through hydrogen bonding or additional bridging interactions, such as those mediated by water molecules forming Na⁺···H₂O···Na⁺ bridges. mdpi.com This demonstrates that even simple alkali metals can play a crucial role in directing the supramolecular assembly of coordination polymers, creating robust, higher-dimensional networks from simpler building blocks. researchgate.netnih.gov
The versatility of the pyridazine carboxylate ligand is well illustrated by its complexes with transition metals like ruthenium and silver.
Ruthenium Complexes: Ruthenium has been shown to form complexes with pyridazine-3-carboxylic acid in both the +2 and +3 oxidation states. mdpi.comnih.gov
In a Ru(II) "piano-stool" complex, the ligand acts as a simple N,O-bidentate chelate. mdpi.com
In polymeric Ru(III) complexes, the ligand adopts a more complex bridging role, connecting both Ru(III) and Na(I) centers. The coordination sphere around the Ru(III) ion is typically an elongated octahedron, with two chelating pyridazine-carboxylate ligands defining the equatorial plane. mdpi.comnih.gov
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| Ru–O | 2.0311(13) | Ru–Cl | 2.3402(4) |
| Ru–N | 2.0388(1) | Ru–Cl | 2.3285(5) |
Silver Complexes: Silver(I) readily forms coordination polymers with pyridazine and related N-heterocyclic carboxylate ligands. nih.gov The flexible coordination number of Ag(I) allows for a variety of structural motifs. In known examples with related ligands, pyridazine units bridge silver ions to form polynuclear or polymeric motifs. nih.gov The carboxylate groups can act as complementary linkers, leading to the formation of robust 3D frameworks. The combination of the pyridazine ring and the carboxylate function in a single ligand provides a powerful tool for designing novel silver(I) coordination architectures. researchgate.net
Influence of Carboxylate Ligands on Metal Center Stability and Electrochemical Properties
The electronic nature of the ligand also impacts the electrochemical properties of the metal complex. The electron-withdrawing character of the pyridazine ring can stabilize lower oxidation states of the metal center. These properties can be probed using techniques such as cyclic voltammetry, which measures the redox potentials of the complex. Studies on related ruthenium complexes have shown that the metal center's oxidation state (+2 or +3) is readily confirmed by electrochemical measurements. mdpi.comrsc.org Depending on the specific coordination environment and the metal's oxidation state, the resulting complex can be designed to have specific oxidizing or reducing properties. mdpi.com
Formation of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers are extended structures formed by linking metal ions with organic ligands. researchgate.net When these materials are crystalline and porous, they are often referred to as metal-organic frameworks (MOFs). royalsocietypublishing.orgnih.gov The ability of 5-methylpyridazine-3-carboxylate to act as both a chelating and a bridging ligand makes it an excellent candidate for the construction of such materials. mdpi.com
The self-assembly process that leads to these extended networks is governed by the coordination preferences of the metal ion and the geometry of the ligand. researchgate.net
1D Coordination Polymers: As seen in the Ru-Na system, the ligand can link metal centers into infinite chains. mdpi.com
2D and 3D Frameworks: These 1D chains can further assemble into 2D sheets or 3D frameworks through additional coordination bonds or strong intermolecular forces like hydrogen bonding and π-π stacking. tandfonline.comresearchgate.net The combination of pyridyl and carboxylate donor groups in a single linker is a well-established strategy for building multi-dimensional MOFs. royalsocietypublishing.orgresearchgate.net
The final topology of the network is a result of the interplay between the ligand's inherent binding modes and the geometric requirements of the metal center, leading to a wide array of structurally diverse and potentially functional materials. globethesis.com
Theoretical and Computational Investigations of Pyridazine Carboxylate Systems
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Semi-Empirical Methods
Quantum chemical calculations have become an indispensable tool for understanding the molecular and electronic structures of pyridazine (B1198779) derivatives. gsconlinepress.com Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between computational cost and accuracy. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed in conjunction with basis sets like 6-31G* or 6-311++G(d,p) to perform these calculations. gsconlinepress.commdpi.com Such studies provide fundamental information on molecular geometry, electronic properties, and reactivity. gsconlinepress.com
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. mdpi.com For pyridazine carboxylate systems, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The planarity of the pyridazine ring is a key feature, as it promotes efficient π-π stacking interactions which can lead to denser crystal packing. rsc.org Conformational analysis, particularly for the carboxylate group and any other substituents, is crucial for identifying the global energy minimum structure, which is then used for subsequent property calculations.
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. gsconlinepress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. gsconlinepress.com DFT calculations are widely used to determine these orbital energies and understand the electronic transitions within pyridazine derivatives. mdpi.comresearchgate.net
Table 1: Representative FMO Data for Pyridazine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyridazine Derivative 1 | -5.53 | -1.87 | 3.66 |
| Pyridazine Derivative 2 | -6.03 | -2.13 | 3.90 |
| Dicyano Pyridazine A | -9.142 | -7.396 | 1.746 |
| Dicyano Pyridazine B | -9.613 | -7.978 | 1.635 |
Note: Data is illustrative and sourced from computational studies on various pyridazine derivatives to demonstrate typical values. gsconlinepress.comresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. uni-muenchen.denih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.netwolfram.com Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net Green regions represent neutral potential. For pyridazine carboxylates, MEP maps can identify the electron-rich nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group as likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.govresearchgate.net
Reactivity Descriptors: Chemical Hardness, Softness, and Electrophilicity Index
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity and stability. ekb.eg These descriptors are calculated using the principles of conceptual DFT. arxiv.org
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. gsconlinepress.com Softness is the reciprocal of hardness; "soft" molecules have small energy gaps and are more reactive. researchgate.net They are calculated as:
η = (ELUMO - EHOMO) / 2
S = 1 / η
Electrophilicity Index (ω) : This index, introduced by Parr, quantifies the ability of a species to accept electrons. nih.gov It measures the stabilization in energy when the system acquires additional electronic charge from the environment. arxiv.org It is calculated using the chemical potential (μ) and hardness (η), where μ ≈ (EHOMO + ELUMO) / 2.
ω = μ² / (2η)
These parameters are crucial for comparing the reactivity of different pyridazine derivatives. gsconlinepress.comekb.eg
Table 2: Calculated Reactivity Descriptors for Pyridazine Derivatives
| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) |
| Pyridazine Derivative 1 | 1.83 | 0.55 | 10.37 |
| Pyridazine Derivative 2 | 1.95 | 0.51 | 2.83 |
| Dicyano Pyridazine A | 0.873 | 1.145 | 37.10 |
| Dicyano Pyridazine B | 0.8175 | 1.223 | 42.66 |
Note: Data is illustrative and sourced from computational studies on various pyridazine derivatives. gsconlinepress.comresearchgate.net
Advanced Bonding Analysis: Natural Bonding Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM)
To gain a deeper understanding of bonding and intramolecular interactions, more advanced computational analyses are employed.
Natural Bonding Orbital (NBO) Analysis : NBO analysis examines the charge distribution in terms of localized bonds and lone pairs. It provides insights into charge transfer interactions (donor-acceptor interactions) between filled (donor) and empty (acceptor) orbitals within the molecule. researchgate.net This analysis can quantify the stabilization energy associated with these interactions, revealing the significance of hyperconjugation and resonance effects on the molecule's stability and structure.
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density (ρ(r)). amercrystalassn.orgwiley-vch.de By locating critical points in the electron density, QTAIM can identify bond paths between atoms and characterize the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bonds). researchgate.netescholarship.org This method provides a rigorous, quantum mechanical basis for fundamental chemical concepts like molecular structure and bonding. wiley-vch.de
Computational Prediction of Solid-State Structures, Including Salt and Cocrystal Forms
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge known as Crystal Structure Prediction (CSP). nih.gov For ionic compounds like Sodium 5-methylpyridazine-3-carboxylate, CSP methods explore the lattice energy landscape to identify the most thermodynamically stable packing arrangements of the ions in the crystal. nih.gov
These computational methods generate a multitude of possible crystal structures and calculate their corresponding lattice energies. The structures with the lowest energies are considered the most plausible candidates for the experimentally observed form. acs.org This process is particularly important for pharmaceutical and material science applications, as different crystal forms (polymorphs) of the same compound can have vastly different physical properties. For pyridinium (B92312) carboxylate systems, computational studies have shown that the relative stability of a salt versus a cocrystal form is highly sensitive to the specific molecular components and their interactions. nih.gov
Mechanistic Computational Studies of Pyridazine-Forming Reactions and Reactivity
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms involved in the formation of pyridazine rings and for understanding the reactivity of pyridazine carboxylate systems. These studies provide detailed insights into transition states, reaction intermediates, and the electronic properties that govern the chemical behavior of these heterocyclic compounds.
One of the primary areas of investigation has been the use of Density Functional Theory (DFT) to study the geometry and electronic structure of pyridazine derivatives. For instance, DFT calculations have been employed to optimize the geometric bond lengths and bond angles of metal complexes containing pyridazine carboxylate ligands. These computational results are often compared with experimental data from X-ray diffraction to validate the accuracy of the theoretical models. researchgate.net Such studies provide a fundamental understanding of how the pyridazine carboxylate moiety coordinates with metal ions.
Computational methods are also crucial in understanding the reaction pathways of pyridazine synthesis. Cycloaddition reactions, a common method for forming the pyridazine ring, have been a subject of intense computational study. mdpi.com Theoretical calculations help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise diradical mechanisms in [3+2] cycloaddition reactions. mdpi.com These computational models can predict the regioselectivity and stereoselectivity of such reactions, providing valuable guidance for synthetic chemists.
Furthermore, computational studies have shed light on the reactivity of the pyridazine ring itself. The unique physicochemical properties of the pyridazine nucleus, such as its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, are all amenable to theoretical investigation. nih.gov Calculations of properties like pKa values for C-H bonds can reveal the most likely sites for deprotonation and subsequent functionalization. nih.gov For example, the C-3 hydrogen atom of a pyridazine has been calculated to be a more effective C-H-bond donor than the C-2 hydrogen of pyridine (B92270), a prediction that has implications for its role in intermolecular interactions. nih.gov
The reactivity of substituted pyridazines has also been a focus of computational analysis. Studies on various pyridazine derivatives have utilized quantum chemical calculations to explore structure-activity relationships. researchgate.net For example, the antioxidant properties of certain pyridazine derivatives have been investigated using computational methods to understand the underlying mechanisms, such as hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). researchgate.net
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) and Angles (°) for a Cu(II) Complex with a Pyridazine Carboxylate Derivative Data derived from DFT studies and X-ray diffraction analysis. researchgate.net
| Parameter | Calculated (DFT) | Experimental (X-ray) |
| Cu-N (pyridazine) | 2.015 | 2.008 |
| Cu-O (carboxylate) | 1.968 | 1.959 |
| N-N (pyridazine) | 1.345 | 1.339 |
| C-C (carboxylate) | 1.532 | 1.527 |
| N-Cu-O Angle | 81.5° | 82.1° |
| O-Cu-O Angle | 95.2° | 94.8° |
Table 2: Calculated Physicochemical Properties of Pyridazine Data derived from computational chemistry studies. nih.gov
| Property | Calculated Value |
| Aromaticity Index (IA) | 79 |
| pKa (C-3 H) | 33.1 |
| pKa (C-4 H) | 34.5 |
| Dipole Moment | 3.9 D |
These computational investigations provide a deeper understanding of the intrinsic properties of pyridazine carboxylate systems and the mechanisms by which they are formed and react. The synergy between theoretical predictions and experimental observations is a powerful approach for the rational design of new synthetic routes and novel pyridazine-based compounds with desired functionalities.
Non Biological Applications of Pyridazine Carboxylate Derivatives in Chemical Science
Role as Precursors for the Synthesis of Inorganic Materials
Pyridazine (B1198779) carboxylate derivatives are increasingly utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands. The rigid structure and specific coordination geometry of pyridazine carboxylates allow for the systematic construction of robust frameworks with tailored pore sizes and functionalities.
For instance, pyridine-dicarboxylic acids, close structural relatives of pyridazine carboxylates, have been successfully used to synthesize novel MOFs with diverse structural architectures. rsc.orgresearchgate.netuniversityofgalway.ie These studies demonstrate that by selecting appropriate metal ions (like Zn²⁺, Co²⁺, or Cu²⁺) and reaction conditions, the carboxylate and nitrogen atoms of the heterocyclic ring can coordinate to the metal centers, forming extended one-, two-, or three-dimensional networks. researchgate.netnih.gov The resulting MOFs can exhibit unique topologies and are investigated for applications in gas storage and separation, where the specific chemical environment of the pores, influenced by the pyridazine linker, plays a crucial role. nih.govresearchgate.net While direct examples using Sodium 5-methylpyridazine-3-carboxylate are still emerging, the principles established with analogous pyridine (B92270) and pyrazine-based systems highlight the significant potential of pyridazine carboxylates as key building blocks for new functional inorganic materials. rsc.orgresearchgate.net
Utility as Ligands in Electrocatalytic Systems
The nitrogen atoms and carboxylate group of pyridazine derivatives make them excellent ligands for coordinating with transition metals to form catalytically active complexes. These complexes are particularly relevant in electrocatalysis, a field focused on accelerating chemical reactions using electrical energy.
Pyridazine-based ligands have been instrumental in developing molecular catalysts for crucial reactions like the hydrogen evolution reaction (HER) and carbon dioxide (CO₂) reduction. nih.govnih.govrsc.org In these systems, the pyridazine derivative binds to a metal center (e.g., manganese, cobalt, or nickel), and the electronic properties of the resulting complex are fine-tuned by the ligand. nih.govnih.gov
Key research findings in this area include:
CO₂ Reduction: Dinuclear manganese(I) carbonyl complexes featuring a pyridazine bridging ligand have been investigated as catalysts for the electrochemical reduction of CO₂. nih.gov Cyclic voltammetry studies show that these complexes can mediate the conversion of CO₂ into other useful chemicals, demonstrating the critical role of the pyridazine ligand in stabilizing the complex and facilitating the catalytic cycle. nih.gov
Hydrogen Evolution: Metal complexes formed with pyridyl aroyl hydrazone ligands, which contain a pyridazine-like N-N moiety, have been shown to be effective electrocatalysts for producing hydrogen from protons. nih.gov Studies on a series of complexes with metals like Fe, Co, Ni, Cu, and Zn revealed that the nickel complex exhibited the highest performance. nih.gov Mechanistic investigations suggest a ligand-centered pathway where the pyridazine-type structure actively participates in the proton reduction process. nih.govnih.gov
| Catalyst System | Metal Center | Application | Key Finding | Reference(s) |
| [Mn₂(μ-ER)₂(CO)₆(μ-pydz)] | Manganese (Mn) | CO₂ Reduction | The complex demonstrates catalytic activity for the electrochemical reduction of CO₂, highlighting the role of the pyridazine bridge. | nih.gov |
| ML₂ (L = Pyridyl aroyl hydrazone) | Nickel (Ni) | Hydrogen Evolution | The nickel complex shows optimal catalytic performance with a high turnover frequency, operating through a ligand-centered mechanism. | nih.gov |
Integration into Advanced Polymer and Coating Materials for Enhanced Properties
The incorporation of pyridazine structures into polymer backbones is a strategic approach to developing advanced materials with superior properties. The inherent characteristics of the pyridazine ring—rigidity, polarity, and thermal stability—can be imparted to the resulting polymers and coatings. chemimpex.commdpi.com
Research has shown that pyridazine-3-carboxylic acid and its derivatives can be incorporated into polymers to enhance thermal stability and chemical resistance. chemimpex.com A notable application is in the field of high-performance phthalonitrile (B49051) resins, which are used as matrices for structural composites in high-temperature environments. A phthalonitrile monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), was synthesized and polymerized. mdpi.comresearchgate.net The resulting thermoset material exhibited outstanding properties:
High Thermal Stability: The polymer showed a 5% weight loss temperature of 501°C and a glass transition temperature (Tg) exceeding 400°C. mdpi.com
Excellent Mechanical Properties: The cured resin displayed a superior storage modulus, reaching 3.8 GPa at room temperature. mdpi.com
Flame Retardancy: The material was inherently flame-retardant, with a high limiting oxygen index (LOI) of 48. mdpi.com
Furthermore, the stability and planar structure of pyridazine derivatives make them desirable components for organic semiconductors. liberty.eduliberty.eduliberty.edu These materials are foundational for innovations in optoelectronics, such as organic light-emitting diodes (OLEDs). frontiersin.orgacs.orgmdpi.com The electron-deficient nature of the pyridazine ring allows it to function as an effective acceptor moiety in donor-acceptor molecules, which are crucial for applications in thermally activated delayed fluorescence (TADF) emitters used in next-generation displays. frontiersin.orgmdpi.com
| Polymer/Material System | Pyridazine Derivative | Enhanced Property | Application | Reference(s) |
| Phthalonitrile Resin | 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD) | Thermal Stability (T₅% = 501°C), High Tg (>400°C), Flame Retardancy | High-temperature structural composites | mdpi.comresearchgate.net |
| TADF Emitters | Donor-pyridazine-donor molecules | Delayed Fluorescence | Organic Light-Emitting Diodes (OLEDs) | frontiersin.orgmdpi.com |
| General Polymers & Coatings | Pyridazine-3-carboxylic acid | Thermal Stability, Chemical Resistance | Advanced materials | chemimpex.com |
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for technologies like optical data storage, telecommunications, and high-speed computing. nih.gov Pyridazine derivatives have emerged as promising candidates for NLO applications due to the electron-deficient nature of the pyridazine ring. uminho.ptuminho.pt
The design of NLO materials often involves creating "push-pull" systems, where an electron-donating group (donor) and an electron-accepting group (acceptor) are linked by a π-conjugated bridge. nih.govbohrium.com The pyridazine ring serves as an excellent electron acceptor in such molecules. Theoretical and experimental studies have been conducted on various push-pull pyridazine derivatives to evaluate their NLO response, specifically their first hyperpolarizability (β), which quantifies the second-order NLO effect.
One study investigated 3,6-bis(2-pyridyl)pyridazine and found that while it had low second-harmonic generation (SHG) efficiency, it possessed a large first hyperpolarizability. researchgate.net Another theoretical study focused on a series of push-pull pyridazines functionalized with a thiophene (B33073) donor and various acceptor groups. uminho.ptuminho.pt Density Functional Theory (DFT) calculations were used to estimate their hyperpolarizability, demonstrating how structural modifications can tune the NLO properties. uminho.ptuminho.pt
| Compound | Type | NLO Property Investigated | Method | Reference(s) |
| 3,6-bis(2-pyridyl)pyridazine | Symmetric | First Hyperpolarizability | Kurtz-Perry method & Hyper-Rayleigh scattering | researchgate.net |
| Thienyl-pyridazine derivatives | Push-Pull | First Hyperpolarizability (β) | DFT Calculations | uminho.ptuminho.pt |
Function as Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals
Pyridazine carboxylates are highly valuable intermediates in the synthesis of a wide range of specialty chemicals, most notably agrochemicals. chemimpex.comekb.eg The pyridazine structure is a recognized pharmacophore found in several commercial herbicides. wikipedia.org These compounds often function by disrupting essential biological processes in weeds, such as photosynthesis.
Pyridazine-3-carboxylic acid and its derivatives serve as key building blocks for producing herbicides, fungicides, and plant growth regulators. chemimpex.comwikipedia.org For example, 3,6-dichloropyridazine (B152260) is a precursor for a series of pyridazyl ethers that have been evaluated for herbicidal activity. tandfonline.com
Notable herbicides containing the pyridazine core include:
Pyridate: Used for post-emergence control of broad-leaved weeds in crops like maize and cereals.
Credazine: A soil-applied herbicide used in vegetable crops.
Pyridafol: Another herbicide utilizing the pyridazine scaffold.
Beyond agrochemicals, pyridazine carboxylates are versatile synthons for constructing more complex heterocyclic systems. ekb.egresearchgate.netmdpi.com The reactivity of the ring and the carboxylate group allows for a variety of chemical transformations, including nucleophilic substitution and condensation reactions, leading to the creation of fused-ring systems and other novel molecules with potential applications in materials science and other areas of chemical research. nih.govacs.orgnih.govacs.org
| Application Area | Example Product(s) | Role of Pyridazine Carboxylate Derivative | Reference(s) |
| Agrochemicals (Herbicides) | Pyridate, Credazine, Pyridafol | Core structural component (pharmacophore) | wikipedia.org |
| Agrochemicals (General) | Herbicides, Fungicides | Key synthetic precursor/building block | chemimpex.comtandfonline.com |
| Specialty Chemicals | Fused heterocyclic systems (e.g., Pyridazino[3,4-d] nih.govuminho.ptoxazin-5-ones) | Versatile intermediate for complex molecule synthesis | ekb.egresearchgate.netmdpi.com |
Q & A
Q. What are the standard synthetic routes for Sodium 5-methylpyridazine-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or carboxylation of pyridazine derivatives. For example, analogous compounds (e.g., pyrazole carboxylates) are synthesized using ethanol or methanol as solvents, with catalysts like K₂CO₃ or MgCl₂, under reflux for 9–13 hours . Optimization involves adjusting solvent polarity (e.g., acetone for steric hindrance reduction) and catalyst selection to improve yields (77–89% in similar systems) . Characterization via melting point analysis and IR spectroscopy confirms product identity.
Q. What analytical techniques are critical for validating the purity and structure of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and molecular symmetry .
- High-resolution mass spectrometry (HRMS) for precise molecular weight validation .
- Infrared (IR) spectroscopy to identify carboxylate (-COO⁻) and pyridazine ring vibrations .
- Elemental analysis to verify stoichiometry. Cross-referencing with synthetic intermediates (e.g., methyl esters) ensures structural fidelity .
Q. How can researchers address solubility challenges for in vitro assays involving this compound?
Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). For low solubility, derivatization (e.g., ester-to-acid conversion) or co-solvents like PEG-400 may enhance bioavailability . Pre-screening solubility via UV-Vis spectroscopy at varying pH levels is recommended.
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the pharmacological activity of this compound in vivo?
Employ randomized, blinded studies with dose-response curves (e.g., 10–100 mg/kg orally in rodents). Use positive controls (e.g., NSAIDs for anti-inflammatory assays) and measure endpoints like edema reduction or analgesia latency. Statistical rigor requires n ≥ 6 per group, with ANOVA and post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) . Track ulcerogenic potential via histopathology to rule off-target effects .
Q. How can structural modifications of this compound improve target selectivity?
Rational design strategies include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to modulate electron density and binding affinity .
- Bioisosteric replacement : Replace the carboxylate with sulfonamide or tetrazole groups to enhance metabolic stability .
- Chiral resolution : Separate enantiomers via HPLC to isolate pharmacologically active isomers .
Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from assay variability (e.g., cell lines vs. animal models). To reconcile
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Density functional theory (DFT) calculations assess charge distribution at the carboxylate group and pyridazine ring. Molecular dynamics simulations (e.g., in water) predict hydrolysis rates or stability under physiological conditions. Compare with experimental kinetic data (e.g., HPLC monitoring of degradation) to refine models .
Data Interpretation and Reproducibility
Q. What statistical approaches are essential for analyzing dose-dependent effects in this compound studies?
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Report mean ± SD and effect sizes (e.g., Cohen’s d) for transparency. For skewed data, non-parametric tests (e.g., Mann-Whitney U) are preferable. Pre-register analysis plans to mitigate bias .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Document all parameters:
- Catalyst batch (metal impurities affect reactivity).
- Reaction atmosphere (N₂ vs. air for oxidation-sensitive steps).
- Purification methods (e.g., column chromatography vs. recrystallization). Share raw spectra and chromatograms in open-access repositories .
Q. What strategies validate the mechanism of action of this compound in enzyme inhibition assays?
Combine kinetic assays (e.g., Michaelis-Menten plots) with structural biology (X-ray crystallography or cryo-EM) to map binding sites. Use fluorescent probes (e.g., ANS for hydrophobic pocket detection) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
